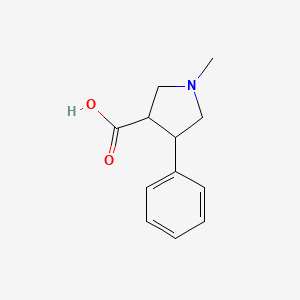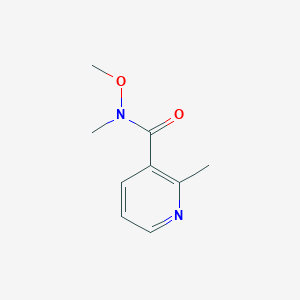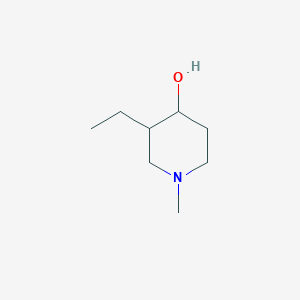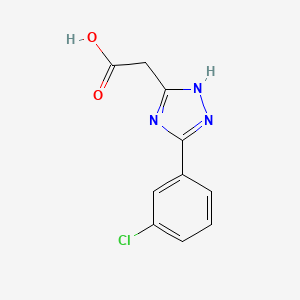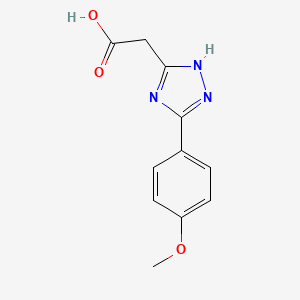
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is a chemical compound with the molecular formula C11H13F2NSi . It has a molecular weight of 225.31 g/mol . The IUPAC name for this compound is 2,4-difluoro-6-(2-trimethylsilylethynyl)aniline .
Synthesis Analysis
The synthesis of 2-((trimethylsilyl)ethynyl)aniline derivatives, which is a similar compound to the one , can be prepared by the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene .Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C11H13F2NSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 . The Canonical SMILES representation is CSi(C)C#CC1=C(C(=CC(=C1)F)F)N . Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 225.07853228 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 15 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- Polymer Synthesis : 2,4-Difluoro-6-((trimethylsilyl)ethynyl)aniline is utilized in the synthesis of poly(organophosphazenes). The trimethylsilyl groups are removed to give acetylene-substituted polyphosphazenes, which are soluble and thermally curable under moderate conditions (Chang, Rhee, Cheong, & Yoon, 1992).
Chemical Synthesis and Analysis
- Chemical Reactions : The compound is used in various chemical syntheses, including the preparation of substituted anilines and as an intermediate in reactions with germanium, tin, and lead dichlorides (Vaňkátová, Broeckaert, de Proft, Olejnik, Turek, Padělková, & Růžička, 2011).
- Synthesis of Quinolines : It facilitates the synthesis of 4-alkoxy-2-arylquinolines, a reaction proceeding smoothly in alcoholic solvents in the presence of sulfuric acid (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).
- Development of Chemodosimeters : Used in synthesizing BODIPY(CCTMS)2, a selective chemodosimeter for fluoride ions, demonstrating a change in color, absorption, and emission bands (Rao, Mobin, & Ravikanth, 2010).
- Synthesis of Indole and Benzofuran Derivatives : Important in the palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives (Chakraborty, Jyothi, & Sinha, 2014).
Medicinal and Biological Research
- Antibacterial Activities : Sugar-containing platinum ethynyl complexes synthesized using this compound have shown good resistivity against various bacteria, indicating potential antibacterial applications (Paul, Ahmad, Khan, & Younus, 2016).
Photochemistry and Photophysics
- Photophysical Properties : The compound is used in synthesizing novel planar and star-shaped molecules, showing potential in the field of photovoltaics and optoelectronics due to their luminescent properties (Niu, Lu, Sun, & Li, 2013).
- Fluorescent Thermometry : A derivative of this compound shows potential as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
Eigenschaften
IUPAC Name |
2,4-difluoro-6-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)5-4-8-6-9(12)7-10(13)11(8)14/h6-7H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZAEFORBJZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=CC(=C1)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616032 |
Source


|
| Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
684250-21-3 |
Source


|
| Record name | 2,4-Difluoro-6-[(trimethylsilyl)ethynyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



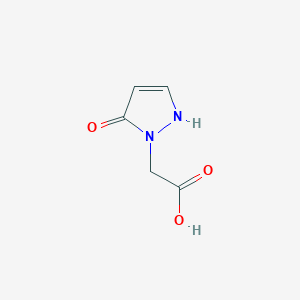
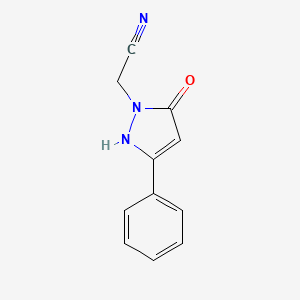

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)

